molecular formula C8H13N5O B13061111 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one

Cat. No.: B13061111
M. Wt: 195.22 g/mol
InChI Key: CMONWOWSFYYXSC-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one is a heterocyclic compound that contains both a triazole ring and an azepanone ring. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazole compounds.

Scientific Research Applications

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one is unique due to its combination of the triazole ring and azepanone ring, which provides distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with molecular targets.

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)azepan-2-one

InChI

InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14)

InChI Key

CMONWOWSFYYXSC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)N2C=NC(=N2)N

Origin of Product

United States

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